molecular formula C20H18N2O B13007206 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B13007206
M. Wt: 302.4 g/mol
InChI Key: PAJCVZPRPNLECK-DTQAZKPQSA-N
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Description

| 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. Its primary research value lies in the selective inhibition of GSK-3β, which allows scientists to probe the kinase's function in complex biological pathways. This compound has been extensively utilized in neuroscience research to investigate the pathophysiology of neurodegenerative diseases, as GSK-3β hyperactivity is implicated in the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles in Alzheimer's disease. By modulating GSK-3β activity, researchers can study potential therapeutic strategies to protect neuronal health and function. Beyond neuroscience, this inhibitor is a critical tool in oncology research, given the involvement of GSK-3β in regulating the Wnt/β-catenin signaling pathway, cell proliferation, and apoptosis. Studies have employed this compound to explore its effects on inducing cell cycle arrest and apoptosis in various cancer cell lines. The mechanism of action involves direct competition with ATP for binding to the catalytic site of the GSK-3β enzyme, thereby preventing the phosphorylation of its downstream substrates. This makes it an invaluable chemical probe for dissecting the role of GSK-3β in disease models and for validating new targets in drug discovery pipelines.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

(7E)-7-benzylidene-4-phenyl-3,4,5,6-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H18N2O/c23-20-21-18(15-9-5-2-6-10-15)17-12-11-16(19(17)22-20)13-14-7-3-1-4-8-14/h1-10,13,18H,11-12H2,(H2,21,22,23)/b16-13+

InChI Key

PAJCVZPRPNLECK-DTQAZKPQSA-N

Isomeric SMILES

C\1CC2=C(/C1=C/C3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4

Canonical SMILES

C1CC2=C(C1=CC3=CC=CC=C3)NC(=O)NC2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the condensation of appropriate aldehydes with cyclopentanone derivatives under basic conditions. One common method involves the use of a base such as potassium hydroxide (KOH) in ethanol to facilitate the aldol condensation reaction . The resulting intermediate can then undergo cyclization with suitable reagents to form the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. This may include the use of continuous flow reactors and advanced separation methods to ensure high yield and purity.

Chemical Reactions Analysis

Key Reaction Parameters

ParameterValue/Description
SolventPEG 400 (2 mL)
Temperature45°C
Reaction time2.5 hours
Work-upPrecipitation with water, crystallization from ethanol

Mechanism :

  • Aldol condensation : Cyclopentanone reacts with benzaldehyde to form 2-benzylidenecyclopentanone.

  • Nucleophilic attack : Urea/thiourea attacks the α,β-unsaturated ketone intermediate.

  • Cyclization : Intramolecular dehydration forms the pyrimidinone ring .

Derivatization Reactions

The compound serves as a precursor for structural modifications:

2.1. Thione Derivatives

Replacing urea with thiourea yields the corresponding thione analog, 7-benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2(5H)-thione (4h) .

  • Conditions : AlCl₃/PEG 400, 1 hour.

  • Yield : 96% .

  • Melting point : 218–221°C .

2.2. Substituent Effects

Electron-donating or withdrawing groups on the benzaldehyde moiety influence reaction efficiency:

Substituent (R)Product Yield (%)Reaction Time (hours)
-H (benzaldehyde)942.5
-NO₂844.2
-OCH₃952.0

Trend : Electron-rich aldehydes (e.g., -OCH₃) accelerate the reaction due to enhanced electrophilicity of the intermediate .

Catalytic and Solvent Optimization

The AlCl₃/PEG 400 system enhances reaction efficiency compared to traditional methods:

Advantages of PEG 400

  • Reusability : PEG retains catalytic activity for up to 5 cycles .

  • Eco-friendly : Eliminates volatile organic solvents.

  • Yield improvement : 94% vs. 70–80% in solvent-free conditions .

Structural Characterization

Key spectroscopic data for the compound:

Spectroscopic Profile

TechniqueData
¹H NMR (DMSO-d₆)δ 1.39–2.84 (m, 6H, 3CH₂), 7.28–7.40 (m, 5H, C₆H₅), 7.61 (s, 1H, CH=C) .
IR (KBr)1688 cm⁻¹ (C=O), 1536 cm⁻¹ (C=C) .
Melting Point 238–240°C .

Biological Relevance

While not directly tested for bioactivity, analogs of this compound exhibit:

  • Antimicrobial properties : Pyrimidinones with nitro/methoxy substituents show moderate activity against E. coli and S. aureus .

  • Enzyme inhibition : Structural analogs inhibit Mycobacterium tuberculosis enzymes (e.g., DprE1) .

Comparative Analysis with Analogous Systems

Replacing cyclopentanone with cyclohexanone alters ring strain and reactivity:

PropertyCyclopenta[d]pyrimidinoneCyclohexa[d]pyrimidinone
Ring strain HigherLower
Reaction rate Faster cyclizationSlower
Yield 94%82%

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Antitumor Activity : Recent studies have demonstrated that derivatives of cyclopentapyrimidine compounds exhibit promising antitumor properties. For instance, synthesized analogs of 7-benzylidene derivatives have shown efficacy against various cancer cell lines, indicating potential for development as anticancer agents .

Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties. Research indicates that similar pyrimidine derivatives can modulate neurotransmitter systems and exhibit antioxidant activities, which are crucial for protecting neuronal cells from oxidative stress and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 7-benzylidene derivatives. Studies have shown that modifications to the benzylidene moiety can significantly influence the biological activity of the compound. For example, variations in substituents on the phenyl ring can enhance binding affinity to target receptors or improve selectivity against cancerous cells .

Case Study 1: Anticancer Efficacy

A study focused on synthesizing novel N-(7-benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one) derivatives revealed their effectiveness against breast cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways .

Case Study 2: Neuroprotective Mechanisms

Another investigation assessed the neuroprotective effects of similar pyrimidine derivatives in models of neurodegeneration. The results demonstrated that these compounds could reduce neuronal cell death by modulating excitotoxicity mediated by glutamate receptors. This suggests a potential therapeutic role for such compounds in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Compound Activity Target/Mechanism Reference
7-Benzylidene-4-phenyl...AntitumorInduces apoptosis in cancer cells
7-Benzylidene-4-phenyl...NeuroprotectionModulates glutamate receptor activity
Derivative AAntioxidantScavenges reactive oxygen species
Derivative BAnti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Cyclopenta[d]pyrimidinone Family

Several derivatives of cyclopenta[d]pyrimidinone have been synthesized with variations in substituents, impacting their physicochemical and biological properties:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Reference
Target Compound 7-Benzylidene, 4-Phenyl 96 219–222 (4e)
(7E)-7-(4-Bromobenzylidene)-4-(4-bromophenyl) 7-(4-Br-benzylidene), 4-(4-Br) 96 219–222
(7E)-7-(4-Methylbenzylidene)-4-(4-methylphenyl) 7-(4-Me-benzylidene), 4-(4-Me) 96 241–243
4-((3-Methylbenzyl)thio)-1-(pyridin-4-ylmethyl) 4-(3-Me-benzylthio), 1-Pyridyl N/A N/A
  • Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Bromine substituents (as in 4e) slightly lower melting points compared to methyl-substituted analogs (4f), likely due to reduced symmetry and weaker intermolecular interactions .

Comparison with Fused Heterocyclic Systems

  • Thieno-Pyrimidinones: Derivatives like 7-benzyl-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-one () feature a thiophene-fused ring instead of cyclopentane.
  • Imidazo-Thiopyrano-Pyrimidinones: Compounds such as 5-(methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one () exhibit complex polycyclic frameworks, which may enhance target selectivity but complicate synthesis .

Physicochemical and Crystallographic Properties

  • Melting Points : The target compound (219–222°C) has a lower melting point than its methyl-substituted analog (241–243°C), reflecting differences in crystal packing efficiency .
  • Hydrogen Bonding: In thieno-pyrimidinones, N–H⋯F and C–H⋯F interactions stabilize the crystal lattice, whereas the target compound’s benzylidene group may promote π-π stacking .

Biological Activity

7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C19H18N2O\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}

This structure features a cyclopentapyrimidine core with a benzylidene and phenyl substituent, which are critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that 7-benzylidene derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, the compound has shown effectiveness against human breast cancer (MCF-7) cells, with IC50 values indicating significant cytotoxicity. In vitro assays revealed that this compound can induce apoptosis and cell cycle arrest in cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-730.64Induction of apoptosis
MCF-10A22.09Safe for normal cells

The compound's ability to induce apoptosis was confirmed through Annexin V-FITC/PI staining methods, which indicated increased early and late-stage apoptosis in treated MCF-7 cells compared to controls.

The mechanism by which 7-benzylidene derivatives exert their cytotoxic effects appears to involve cell cycle arrest and apoptosis induction. Flow cytometric analysis revealed that treatment with the compound resulted in:

  • G1/S phase arrest: Increased cell population in G0/G1 phase.
  • Apoptosis induction: Enhanced pre-G1 phase population indicating DNA fragmentation.

Figure 1: Cell Cycle Distribution Analysis

Cell Cycle Distribution

Study 1: Cytotoxicity Assessment

In a systematic evaluation of various benzylidene derivatives, including this compound, researchers conducted MTT assays to determine the IC50 values across different cancer cell lines. The results highlighted its superior activity against MCF-7 cells compared to other tested compounds.

Study 2: Apoptosis Induction

Another significant study focused on the apoptotic effects of the compound. The research utilized flow cytometry to analyze the proportion of apoptotic cells post-treatment. The findings indicated a substantial increase in both early and late apoptotic cells after exposure to the compound.

Table 2: Apoptosis Induction Results

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control0.430.18
Compound Treatment21.169.41

Q & A

Q. What are efficient solvent-free synthetic methods for preparing 7-benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?

A three-component reaction involving cyclopentanone, aryl aldehydes, and urea/thiourea catalyzed by potassium phthalimide (PPI, 15 mol%) under solvent-free conditions at 120°C for 1.5–6 hours yields the target compound. Key steps include:

  • Mixing reactants in a 1:2:1.3 molar ratio (cyclopentanone:aldehyde:urea/thiourea).
  • Monitoring reaction progress via TLC.
  • Purifying the product by recrystallization (ethanol) and recovering the catalyst from the aqueous filtrate. This method achieves yields of 70–93% and is scalable for diverse aryl aldehyde substituents .

Q. How is the compound characterized using spectroscopic techniques?

  • IR spectroscopy : Identifies carbonyl (1670–1684 cm⁻¹) and NH/OH stretches (3200–3400 cm⁻¹).
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.6–8.3 ppm), methylene groups (δ 1.9–2.9 ppm), and the benzylidene proton (δ ~5.1–5.4 ppm). For example, compound 4a shows a singlet at δ 5.16 ppm for the CH group adjacent to the pyrimidinone ring .
  • Elemental analysis : Validates purity (e.g., C: 69.81%, H: 5.86%, N: 7.40% for 4l ) .

Q. What are standard protocols for optimizing catalyst loading in synthesis?

  • Perform reactions with incremental PPI concentrations (2.5–20 mol%).
  • Assess yield and reaction time. Optimal loading is 15 mol%, providing 82–93% yields. Excess catalyst (>15 mol%) does not improve efficiency .

Advanced Research Questions

Q. How do reaction mechanisms differ between Brønsted acid- and base-catalyzed syntheses of pyrimidinone derivatives?

  • Base catalysis (PPI) : Deprotonates urea/thiourea, enhancing nucleophilicity for Knoevenagel condensation with aldehydes. Cyclopentanone then undergoes Michael addition, followed by cyclodehydration .
  • Acid catalysis (e.g., YbCl₃) : Activates carbonyl groups via coordination, accelerating imine formation and cyclization. However, base-catalyzed methods often achieve higher yields due to reduced side reactions .

Q. How can structural contradictions in crystallographic data be resolved?

  • Use SHELX software (e.g., SHELXL for refinement, SHELXS/D for structure solution) to analyze high-resolution X-ray data.
  • Validate bond lengths/angles against standard values (e.g., C=O bonds ~1.22 Å, aromatic C–C ~1.39 Å). For example, in fused pyrimidinone systems, planar deviations (r.m.s. <0.01 Å) confirm structural integrity .

Q. What strategies address low yields in electron-deficient aryl aldehyde substrates?

  • Increase reaction time (up to 6 hours for nitro-substituted aldehydes).
  • Replace urea with thiourea to enhance nucleophilicity.
  • Pre-activate the aldehyde via microwave-assisted pre-condensation (if compatible with solvent-free protocols) .

Methodological Tables

Table 1: Comparison of Catalytic Systems for Pyrimidinone Synthesis

CatalystYield (%)Time (h)ConditionsReference
PPI (15 mol%)82–931.5–6Solvent-free, 120°C
YbCl₃75–854–8Solvent-free, 100°C
PEG/AlCl₃90–962.2–3.5Solvent-free, 80°C

Table 2: Key NMR Data for Selected Derivatives

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
4a 5.16 (s, 1H), 7.19–7.37 (m, 11H), 8.79 (s, 1H)29.5 (CH₂), 154.4 (C=O)
4l 3.78 (s, 3H, OCH₃), 7.32 (s, 1H), 8.89 (s, 1H)52.6 (OCH₃), 157.9 (C=S)

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